![molecular formula C12H21Cl2N3O2 B13563105 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)
2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a chloroethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with dihaloalkanes under reflux conditions.
Coupling of the Rings: The pyrrolidine and piperazine rings are coupled using a suitable linker, such as a chloroethanone derivative, under controlled temperature and pH conditions.
Final Chlorination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom in the ethanone moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted under reflux conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
科学研究应用
2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用机制
The mechanism of action of 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring in the compound.
Piperazine Derivatives: Compounds like 1-(2-chloroethyl)piperazine and 1-(2-hydroxyethyl)piperazine are structurally related to the piperazine ring in the compound.
Uniqueness
2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride is unique due to the combination of the pyrrolidine and piperazine rings with a chloroethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
分子式 |
C12H21Cl2N3O2 |
|---|---|
分子量 |
310.22 g/mol |
IUPAC 名称 |
2-[4-(2-chloroacetyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C12H20ClN3O2.ClH/c13-9-11(17)16-7-5-14(6-8-16)10-12(18)15-3-1-2-4-15;/h1-10H2;1H |
InChI 键 |
OVASSCBZXMMCPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CCl.Cl |
溶解度 |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
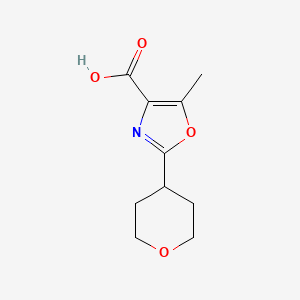
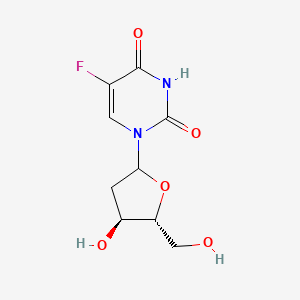
![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
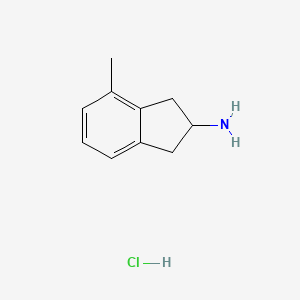
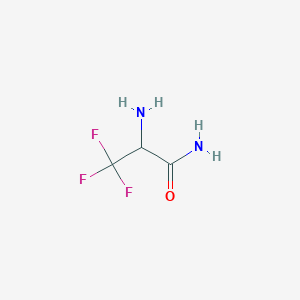

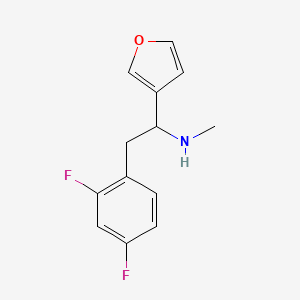
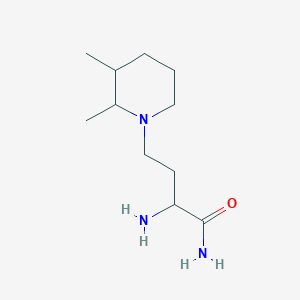

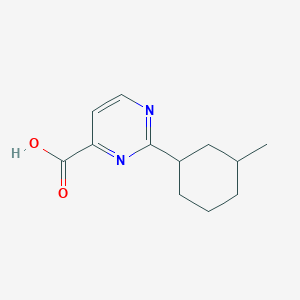
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13563092.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
